molecular formula C8H9N3O B13102171 N-cyclopropylpyrazine-2-carboxamide

N-cyclopropylpyrazine-2-carboxamide

Cat. No.: B13102171
M. Wt: 163.18 g/mol
InChI Key: QJFGFIPABWFSQL-UHFFFAOYSA-N
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Description

N-Cyclopropylpyrazine-2-carboxamide (CAS 1090970-27-6) is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . This compound belongs to the cyclopropyl carboxamide chemotype, which has been identified through high-throughput phenotypic screening as a novel class of antimalarial agents . Research indicates that its primary mechanism of action is the inhibition of cytochrome b, a component of the mitochondrial cytochrome bc1 complex (complex III) in Plasmodium falciparum . As a cytochrome b inhibitor, it targets the malaria parasite's electron transport chain, demonstrating potent, slow-acting asexual blood stage activity (with frontrunner analogs exhibiting EC50 values in the nanomolar range) as well as activity against male gametes and exoerythrocytic liver stages . This makes it a valuable tool for researchers investigating novel antimalarial pathways and targeting mitochondrial function in apicomplexan parasites. Furthermore, pyrazine-2-carboxamide derivatives have also been explored in other research contexts, such as being used as elicitors to enhance the production of specific secondary metabolites in plant cell cultures . This compound is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

N-cyclopropylpyrazine-2-carboxamide

InChI

InChI=1S/C8H9N3O/c12-8(11-6-1-2-6)7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12)

InChI Key

QJFGFIPABWFSQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

  • Starting materials: Pyrazine-2-carboxylic acid (or substituted derivatives) and cyclopropylamine.
  • Activation: The carboxylic acid is activated by DCC or EDC in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS).
  • Reaction conditions: Typically performed in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
  • Workup: The reaction mixture is filtered to remove dicyclohexylurea byproduct (in case of DCC), and the product is purified by recrystallization or chromatography.

Advantages: Mild conditions, minimal side reactions, and good yields.

Acyl Chloride Route

  • Step 1: Conversion of pyrazine-2-carboxylic acid to pyrazine-2-carbonyl chloride using thionyl chloride (SOCl2) or oxalyl chloride.
  • Step 2: The acyl chloride intermediate is reacted with cyclopropylamine in an inert solvent such as dry acetone or dichloromethane.
  • Catalysis: Pyridine or triethylamine is often added to neutralize the HCl formed during the reaction.
  • Reaction conditions: The reaction is typically carried out at 0°C to room temperature.
  • Isolation: The crude amide precipitates upon addition to water or is extracted and purified by recrystallization.

Advantages: Faster reaction times and straightforward purification.

Representative Synthesis Example from Literature

A synthesis protocol adapted from related pyrazine-2-carboxamide derivatives is as follows:

Step Reagents and Conditions Outcome
1 Pyrazine-2-carboxylic acid (50 mmol), thionyl chloride (75 mmol), reflux in dry toluene for 1 hour Formation of pyrazine-2-carbonyl chloride
2 Add acyl chloride solution dropwise to cyclopropylamine (50 mmol) and pyridine (50 mmol) in dry acetone at room temperature Formation of this compound
3 Stir for 30 min, pour into cold water, collect precipitate Crude product isolated
4 Recrystallization from aqueous ethanol Pure this compound obtained

Yield typically ranges from 75% to 85% with melting points and spectral data confirming product identity.

Data Table: Key Physical and Chemical Properties of this compound

Property Data
Molecular Formula C9H10N3O
Molecular Weight Approx. 172.19 g/mol
IUPAC Name This compound
Melting Point (typical) ~120-130 °C (varies with purity)
Solubility Soluble in polar aprotic solvents (DMF, DMSO); moderate in ethanol
Spectroscopic Features IR: Amide N-H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹; NMR: characteristic pyrazine and cyclopropyl signals

Research Findings and Optimization Notes

  • Activation of the carboxylic acid group is critical for efficient coupling; carbodiimide agents (DCC/EDC) provide mild conditions but may require careful removal of urea byproducts.
  • Acyl chloride formation via thionyl chloride is a robust method but requires anhydrous conditions and careful handling of corrosive reagents.
  • Pyridine or triethylamine addition during amide formation neutralizes HCl, preventing side reactions and improving yield.
  • Recrystallization solvents and conditions affect purity and yield; aqueous ethanol is commonly used.
  • Alternative coupling methods, such as mixed anhydrides or activated esters, have been reported but are less common for this compound.
  • Scale-up processes emphasize controlling temperature and addition rates to minimize side products and maximize yield.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Carbodiimide coupling DCC or EDC, DMAP, cyclopropylamine Room temp, dry solvent Mild, high purity, good yield Removal of urea byproduct needed
Acyl chloride intermediate Thionyl chloride, cyclopropylamine, pyridine Reflux for acyl chloride; 0°C to RT for amide formation Fast reaction, straightforward purification Requires handling corrosive reagents
Mixed anhydride or activated ester (less common) Various activating agents Mild to moderate temperatures Alternative when other methods fail More complex reagent preparation

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Amidation: Carboxylic acids and amines in the presence of coupling agents or catalysts.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Amidation: Formation of this compound.

    Reduction: Formation of cyclopropylpyrazine-2-amine.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazine carboxamides are known to inhibit fatty acid synthase I in mycobacteria, leading to the disruption of fatty acid synthesis . This inhibition hampers the growth and replication of the bacteria, making it a potential candidate for antimicrobial therapy.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : N-Substituted pyrazinecarboxamides are typically synthesized via activation of pyrazine-2-carboxylic acid (e.g., using isobutyl chloroformate or trimethylacetyl chloride) followed by coupling with amines . Yields vary widely (22–98%), influenced by steric hindrance and amine reactivity.
  • Melting Points: Longer alkyl chains (e.g., heptylamino in ) reduce melting points compared to aromatic substituents (e.g., 155–156°C for propylamino vs. 247.7–249°C for chlorophenyl derivatives).
  • Characterization : $^1$H NMR and IR are standard for confirming substitution patterns and hydrogen bonding .

Physicochemical Properties

  • Cyclopropyl vs. Phenyl Substituents : Cyclopropyl is less electron-withdrawing than nitro or trifluoromethyl groups but more rigid than alkyl chains. This may enhance metabolic stability compared to N-alkyl derivatives .
  • Solubility: Small, nonpolar substituents (e.g., cyclopropyl) may improve solubility in apolar environments compared to bulky aromatic groups.

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